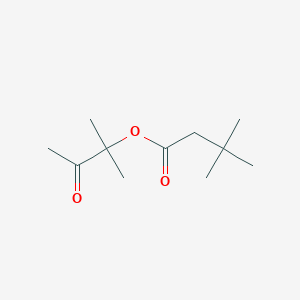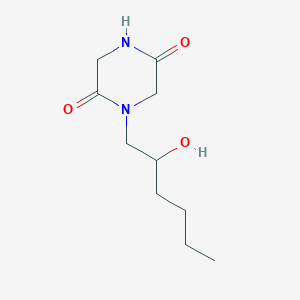
1-(2-Hydroxyhexyl)piperazine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxyhexyl)piperazine-2,5-dione is a compound belonging to the piperazine family, which is known for its diverse biological and pharmaceutical activities Piperazine derivatives are widely used in various fields, including medicine, agriculture, and chemical industries
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxyhexyl)piperazine-2,5-dione can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods typically require specific reaction conditions, such as the presence of a base or a catalyst, to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxyhexyl)piperazine-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the reaction’s outcome.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
1-(2-Hydroxyhexyl)piperazine-2,5-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a precursor for developing pharmaceuticals and agrochemicals . In medicine, it is investigated for its potential therapeutic effects, including anticancer and antimicrobial activities . Additionally, the compound finds applications in the chemical industry as an intermediate in the production of various chemicals and materials .
Mechanism of Action
The mechanism of action of 1-(2-Hydroxyhexyl)piperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system under investigation .
Comparison with Similar Compounds
1-(2-Hydroxyhexyl)piperazine-2,5-dione can be compared with other similar compounds, such as 1-(2-Hydroxyethyl)piperazine and 1-(3-chlorophenyl)piperazine . These compounds share structural similarities but differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific hydroxyl and hexyl substituents, which confer distinct properties and applications .
List of Similar Compounds:- 1-(2-Hydroxyethyl)piperazine
- 1-(3-chlorophenyl)piperazine
- 1,5-fused-1,2,3-triazoles with piperazine moiety
- (S)-3-(3,4-Dihydroxybenzyl)piperazine-2,5-dione
Properties
CAS No. |
93498-19-2 |
|---|---|
Molecular Formula |
C10H18N2O3 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
1-(2-hydroxyhexyl)piperazine-2,5-dione |
InChI |
InChI=1S/C10H18N2O3/c1-2-3-4-8(13)6-12-7-9(14)11-5-10(12)15/h8,13H,2-7H2,1H3,(H,11,14) |
InChI Key |
QOEVMUOWTYPRPN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CN1CC(=O)NCC1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



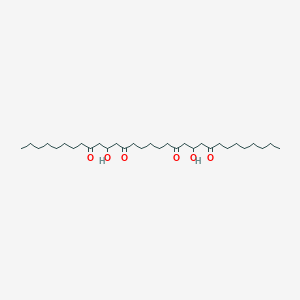
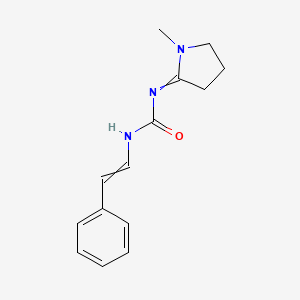

![1-[4-(Ethylsulfanyl)-5-phenyl-2H-1,3-dithiol-2-yl]piperidine](/img/structure/B14367305.png)
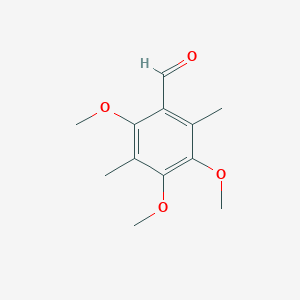
![2-(Furan-2-yl)[1,3]thiazolo[5,4-b]pyridine](/img/structure/B14367315.png)
![2-[(Chlorocarbonyl)oxy]ethyl 3-chloro-2-methylpropanoate](/img/structure/B14367328.png)
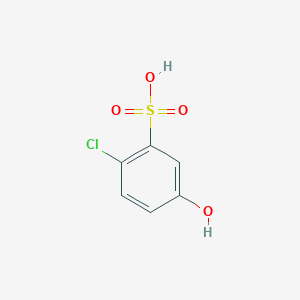
![Acetic acid;2-[4-(4-methylpent-3-enyl)furan-2-yl]benzene-1,4-diol](/img/structure/B14367347.png)
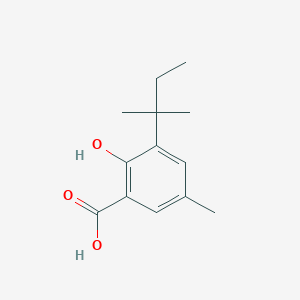
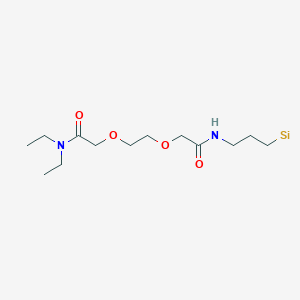
![4-[(2-Chlorophenyl)methoxy]butan-2-one](/img/structure/B14367365.png)
